2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
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Overview
Description
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid typically involves multiple steps, starting with the preparation of the furan ring and the quinoline core. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Preparation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-chlorophenylacetic acid and furfural, under acidic conditions.
Formation of the Quinoline Core: The quinoline core is typically synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reaction: The final step involves the coupling of the furan ring with the quinoline core using the Suzuki-Miyaura reaction, employing palladium catalysts and suitable bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid stands out due to its unique combination of a quinoline core with a furan ring and a chlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H14ClNO3 |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-[5-(2-chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C21H14ClNO3/c1-12-6-7-17-14(10-12)15(21(24)25)11-18(23-17)20-9-8-19(26-20)13-4-2-3-5-16(13)22/h2-11H,1H3,(H,24,25) |
InChI Key |
JGIIWEWXVMPJMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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